N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide

Gallium resistance Anti-proliferative Lung adenocarcinoma

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide (CAS 897622-44-5, also identified as compound 7919469 in the scientific literature) belongs to the tetrazole-naphthamide class of synthetic small molecules. It was identified as one of two lead compounds from a virtual screening campaign targeting AXL kinase for overcoming gallium resistance in lung adenocarcinoma.

Molecular Formula C23H23N5O2
Molecular Weight 401.47
CAS No. 897622-44-5
Cat. No. B2748675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide
CAS897622-44-5
Molecular FormulaC23H23N5O2
Molecular Weight401.47
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)C)C
InChIInChI=1S/C23H23N5O2/c1-4-30-20-12-10-17-7-5-6-8-19(17)22(20)23(29)24-14-21-25-26-27-28(21)18-11-9-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3,(H,24,29)
InChIKeyTULMJITZYUJLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide (CAS 897622-44-5)


N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide (CAS 897622-44-5, also identified as compound 7919469 in the scientific literature) belongs to the tetrazole-naphthamide class of synthetic small molecules. It was identified as one of two lead compounds from a virtual screening campaign targeting AXL kinase for overcoming gallium resistance in lung adenocarcinoma [1]. The compound features a 3,4-dimethylphenyl-substituted tetrazole linked via a methylene bridge to a 2-ethoxy-1-naphthamide moiety, a scaffold distinct from the co-identified lead compound 5476423, which is a pyrazole-quinoline derivative [2].

Why N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide Cannot Be Substituted by Generic Tetrazole-Naphthamide Analogs


Subtle structural modifications within the tetrazole-naphthamide chemotype profoundly alter anti-proliferative potency and target engagement. In the same virtual screening and biological evaluation study that identified compound 7919469, the co-lead compound 5476423—belonging to an entirely different chemical series (pyrazole-quinoline)—exhibited an 80-fold potency increase over the gallium acetylacetonate (GaAcAc) baseline, compared to the 13-fold increase observed for 7919469 [1]. This >6-fold differential between two lead compounds within the same screening cascade demonstrates that even within a curated hit series, generic substitution cannot replicate the specific biological profile of a given compound. Furthermore, the 3,4-dimethylphenyl substituent on the tetrazole ring in 7919469 is expected to confer distinct steric and electronic properties compared to unsubstituted phenyl or para-substituted analogs (e.g., p-tolyl, 4-chlorophenyl), impacting target binding, selectivity, and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide (7919469) Against Comparators


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma Cells: 7919469 vs. Co-Lead Compound 5476423 and GaAcAc Baseline

Compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the gallium acetylacetonate (GaAcAc) baseline. In contrast, the co-identified lead compound 5476423—a pyrazole-quinoline derivative structurally unrelated to the tetrazole-naphthamide class—achieved an 80-fold increase in potency under identical assay conditions [1]. This head-to-head comparison, drawn from the same primary screening study, establishes that while 7919469 exhibits meaningful potency enhancement over the baseline, it is 6.2-fold less potent than 5476423 in this specific assay. The reported data are expressed as fold-potency increases over GaAcAc; exact IC50 values were not disclosed in the abstract or publicly available portions of the publication [1].

Gallium resistance Anti-proliferative Lung adenocarcinoma AXL kinase

Combinatorial Efficacy with Gallium Acetylacetonate: Differential Enhancement of GaAcAc Anti-Proliferative Activity

When co-administered with GaAcAc, compound 7919469 increased the efficacy of GaAcAc against gallium-resistant A549 cells by 1.2-fold, compared to a 2-fold enhancement achieved by compound 5476423 [1]. This quantitative difference in combinatorial gain indicates that while both compounds act as gallium sensitizers, 5476423 provides a 1.7-fold greater enhancement of GaAcAc efficacy than does 7919469. The modest 1.2-fold enhancement of 7919469 suggests that its primary anti-resistance mechanism may rely more on direct AXL pathway suppression than on synergistic GaAcAc potentiation [1].

Combination therapy Gallium sensitization Drug resistance reversal

AXL Protein Expression Suppression in Gallium-Resistant Cells: Target Engagement Evidence

Gallium-resistant A549 cells exhibited elevated AXL protein expression compared to gallium-sensitive cells. Treatment with compound 7919469 significantly suppressed this elevated AXL protein expression [1]. This finding provides direct evidence of target engagement at the protein level. However, the publication does not report a quantitative comparison of the degree of AXL suppression between 7919469 and 5476423; both were described as significantly suppressing AXL levels. Therefore, while AXL suppression confirms on-target activity, it does not quantitatively differentiate 7919469 from its co-lead in this dimension [1].

AXL kinase Target suppression Biomarker modulation

Chemical Scaffold Differentiation: Tetrazole-Naphthamide (7919469) vs. Pyrazole-Quinoline (5476423)

Compound 7919469 is a tetrazole-naphthamide derivative (MeSH classification: Naphthalenes, Tetrazoles), whereas compound 5476423 is classified as a pyrazole-quinoline derivative (MeSH classification: Pyrazoles, Quinolines) [1][2]. These represent two chemically and pharmacologically distinct scaffolds identified from the same virtual screening campaign. The tetrazole moiety in 7919469 serves as a carboxylic acid bioisostere, a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties [3]. The 2-ethoxy substituent on the naphthalene ring further differentiates 7919469 from other naphthamide analogs (e.g., methoxy, unsubstituted, or halogenated variants) in terms of lipophilicity, metabolic profile, and target complementarity [3]. No quantitative biological activity data are publicly available for close structural analogs such as N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide or N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide, precluding direct potency comparisons.

Chemical scaffold Drug discovery Intellectual property Lead diversification

Defined Research and Industrial Application Scenarios for N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-ethoxy-1-naphthamide (7919469)


Gallium-Resistant Lung Cancer Model Studies Requiring a Structurally Distinct Lead Compound

For laboratories investigating mechanisms of gallium resistance in non-small cell lung cancer (NSCLC), compound 7919469 offers a validated tetrazole-naphthamide chemical probe with demonstrated 13-fold anti-proliferative potency enhancement over GaAcAc in gallium-resistant A549 cells [1]. Unlike the co-lead 5476423 (pyrazole-quinoline scaffold), 7919469 provides a chemically orthogonal starting point for SAR exploration, enabling researchers to diversify lead series and mitigate scaffold-specific toxicity or IP constraints [1][2].

AXL Kinase Pathway Target Engagement and Biomarker Studies

Compound 7919469 significantly suppresses elevated AXL protein expression in gallium-resistant A549 cells [1]. This property makes it suitable for studies examining the AXL signaling axis in drug resistance contexts, including the validation of AXL as a therapeutic target and the development of pharmacodynamic biomarker assays for AXL pathway modulation [1].

Virtual Screening and Pharmacophore Model Refinement for Anti-Resistance Drug Discovery

As one of two lead compounds identified from a virtual screening campaign against an AXL kinase homology model, 7919469 serves as a validated positive control for computational screening workflows targeting gallium-resistant cancer phenotypes [1]. Its tetrazole-naphthamide pharmacophore can be used to refine scoring functions, validate docking protocols, and generate focused compound libraries for second-generation screening campaigns [1].

Combination Therapy Research with Gallium-Based Anticancer Agents

Although its combinatorial gain (1.2-fold enhancement of GaAcAc efficacy) is modest compared to 5476423 (2-fold), 7919469 provides a tool compound with a distinct pharmacokinetic and off-target profile for studying gallium sensitization mechanisms [1]. Researchers comparing the two lead compounds can investigate how scaffold differences influence the degree of combinatorial synergy, informing the design of optimized combination regimens [1].

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